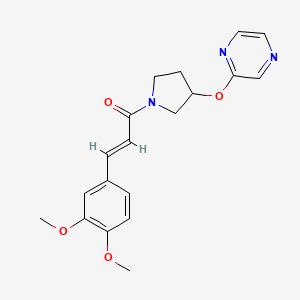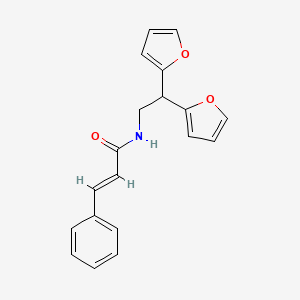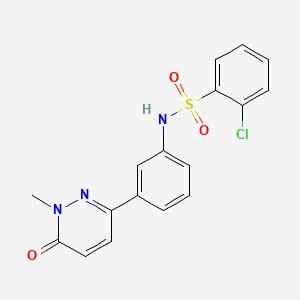
(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- The compound has been synthesized and characterized by various spectroscopic techniques, revealing details about its molecular structure and intermolecular interactions. For example, studies on similar compounds have shown the importance of CH ⋯ N, CH ⋯ O, and C ⋯ C aromatic stacking type of intermolecular secondary interactions in forming supramolecular structures (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).
- Photophysical properties such as absorption, emission, stokes shift, and fluorescence quantum yield have been studied, revealing the compound's potential in various applications including as a fluorescent chemosensor for metal ion detection (Khan, 2020).
Crystal Structure Analysis
- Crystal structure analysis, such as X-ray diffraction studies, has been conducted to understand the molecular and crystal structures of related compounds. This includes examining the crystallization pattern and intermolecular interactions, which can be crucial for understanding the compound's properties and potential applications (Shivalingegowda, Ming, Jamalis, Kumar, & Lokanath, 2017).
Potential Applications in Antimicrobial and Anticholinesterase Agents
- Some derivatives of similar compounds have been evaluated for their antimicrobial activities, providing insights into their potential therapeutic uses. For instance, certain derivatives have shown effectiveness against microbial strains, which could be valuable in developing new pharmaceuticals (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
- Additionally, derivatives have been synthesized and evaluated for their anticholinesterase effects, which is significant in the treatment of neurodegenerative disorders (Altıntop, 2020).
Contributions to Organic Synthesis and Material Science
- The compound and its derivatives contribute significantly to the field of organic synthesis, providing new synthetic routes and methodologies for creating complex molecules with potential biological activities (Zaki, Sayed, & Elroby, 2016).
- In material science, studies on similar compounds have demonstrated their potential in opto-electronic device applications, highlighting their importance in advancing new technologies (Ganapayya, Jayarama, Sankolli, Hathwar, & Dharmaprakash, 2012).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-24-16-5-3-14(11-17(16)25-2)4-6-19(23)22-10-7-15(13-22)26-18-12-20-8-9-21-18/h3-6,8-9,11-12,15H,7,10,13H2,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQRPIOHSWTNDA-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=CN=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=CN=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2368390.png)
![2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368391.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B2368392.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2368393.png)

![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2368401.png)

![N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2368405.png)

![6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2368408.png)
